![molecular formula C18H11NO3 B229692 phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate, also known as POC, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.
Mécanisme D'action
The exact mechanism of action of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is not fully understood. However, it has been suggested that phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has also been shown to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is its broad spectrum of biological activities, which makes it a potential therapeutic agent for various diseases and disorders. phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate. One of the areas of interest is the development of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate-based drug formulations for the treatment of various diseases and disorders. Another area of interest is the elucidation of the exact mechanism of action of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate, which can help in the development of more potent and selective analogs. Furthermore, the potential use of phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate as a diagnostic tool for the detection of various diseases and disorders is also an area of interest. Overall, the research on phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate holds great promise for the development of novel therapeutic agents for various diseases and disorders.
Méthodes De Synthèse
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate can be synthesized by the reaction of 2-oxo-2H-indene-1-carboxylic acid with phenyl hydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in various diseases and disorders such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Formule moléculaire |
C18H11NO3 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
phenyl 2-oxobenzo[cd]indole-1-carboxylate |
InChI |
InChI=1S/C18H11NO3/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)19(17)18(21)22-13-8-2-1-3-9-13/h1-11H |
Clé InChI |
YVGRDADHKSMQEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



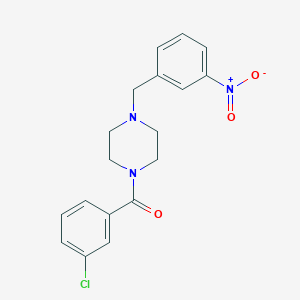
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

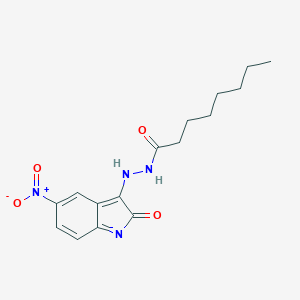
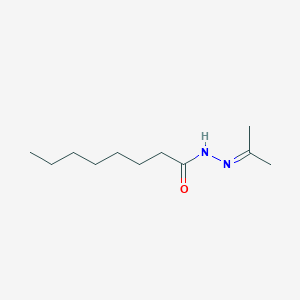
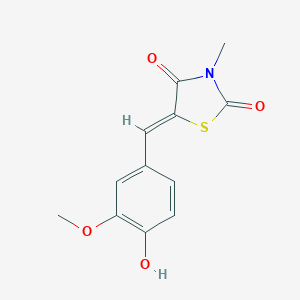
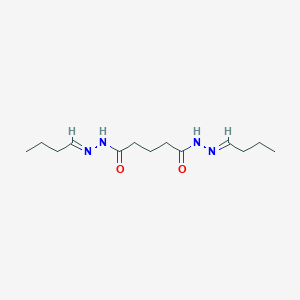
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
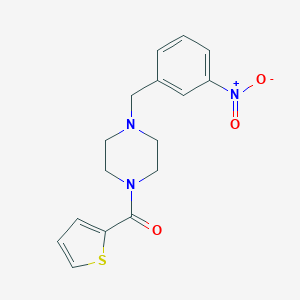
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)